

physical and chemical properties of 2-Bromo-4-iodotoluene

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Compound of Interest

Compound Name: 2-Bromo-4-iodo-1-methylbenzene

Cat. No.: B1287619

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2-Bromo-4-iodotoluene: A Technical Guide for Researchers

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This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-4-iodotoluene (CAS No. 26670-89-3), a key halogenated aromatic hydrocarbon. This document is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry who utilize versatile building blocks for creating complex molecular architectures.

Core Physical Properties

2-Bromo-4-iodotoluene is a polysubstituted aromatic compound, and its physical characteristics are foundational to its application in chemical synthesis. A summary of its key physical data is presented below. It is important to note that some data points are derived from closely related isomers and should be considered representative.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₆ BrI	[1][2][3]
Molecular Weight	296.93 g/mol	[1][2][3]
CAS Number	26670-89-3	[1]
Appearance	Light yellow to Brown clear liquid; White to off-white crystalline solid (Isomer Data)	[4]
Boiling Point	265-267 °C; 266.7 ± 20.0 °C at 760 mmHg	[2][5]
Density	2.1 ± 0.1 g/cm ³	[5]
Flash Point	115 °C; 115.1 ± 21.8 °C	[5]
Refractive Index	1.65 (Isomer Data)	[2]
Solubility	Sparingly soluble in water (Isomer Data)	[4]

Spectroscopic Profile

While experimentally obtained spectra for 2-Bromo-4-iodotoluene are not widely available in public databases, predicted data serves as a crucial tool for its identification and characterization.[6] Researchers can anticipate a ¹H NMR spectrum showing distinct signals for the three aromatic protons and a singlet for the methyl group protons.[6]

Chemical Properties and Reactivity

2-Bromo-4-iodotoluene is a stable compound under standard conditions. Its chemical utility is largely defined by the differential reactivity of its two halogen substituents.

The carbon-iodine bond is generally more reactive than the carbon-bromine bond in metal-catalyzed cross-coupling reactions. This allows for selective functionalization at the 4-position (iodine) while leaving the 2-position (bromine) available for subsequent transformations. This makes it a valuable building block in multi-step syntheses, particularly in the construction of

complex pharmaceutical intermediates. It is particularly useful in Suzuki, Stille, and Ullmann coupling reactions.[4]

Experimental Protocols: Synthesis

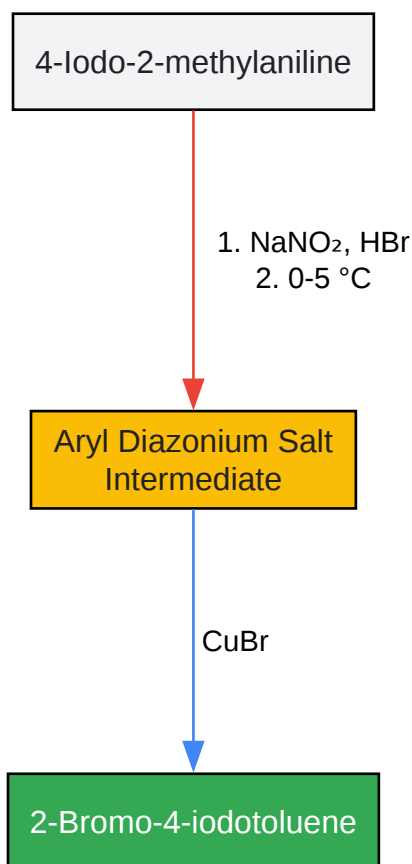
A common and effective method for the synthesis of aryl halides from aryl amines is the Sandmeyer reaction.[7][8][9] This involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a halide.[10] While a specific protocol for 2-Bromo-4-iodotoluene is not detailed in the search results, a representative synthesis can be adapted from procedures for similar isomers, such as the synthesis of 3-bromo-4-iodotoluene from 2-bromo-4-methylaniline.[11]

Representative Synthesis via Diazotization-Halogenation:

A plausible synthetic route to 2-Bromo-4-iodotoluene would start from 4-iodo-2-methylaniline. The synthesis involves two key steps:

- **Diazotization:** The primary amine (4-iodo-2-methylaniline) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrobromic acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.[11][12]
- **Sandmeyer Reaction:** The diazonium salt is then treated with a copper(I) bromide solution, which catalyzes the displacement of the diazonium group with a bromine atom, yielding the final product.[7][13]

The reaction mixture is typically worked up by extraction and purified by distillation or chromatography.[11]



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Caption: Synthetic workflow for 2-Bromo-4-iodotoluene.

Applications in Drug Development

Halogenated organic compounds are of paramount importance in medicinal chemistry and drug discovery.^{[14][15]} The inclusion of halogen atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including binding affinity, lipophilicity, and metabolic stability.^[15]

2-Bromo-4-iodotoluene, as a di-halogenated toluene derivative, serves as a versatile scaffold. Its ability to undergo selective, sequential cross-coupling reactions allows for the systematic and controlled introduction of various functional groups, which is a critical process in the lead optimization phase of drug development.^[4] The toluene backbone itself is a common structural motif in many pharmaceutical agents.^[14]

Safety and Handling

2-Bromo-4-iodotoluene is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood.[1][5]

Hazard Category	GHS Hazard Statement
Skin Contact	H315: Causes skin irritation
Eye Contact	H319: Causes serious eye irritation
Inhalation	H335: May cause respiratory irritation

Storage and Handling Recommendations:

- Storage: Keep in a cool, dark, and dry place. Refrigeration is recommended.[2][5]
- Incompatible Materials: Avoid contact with strong oxidizing agents.[5]
- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and appropriate laboratory clothing.[5]

This guide consolidates the available technical information on 2-Bromo-4-iodotoluene to support its safe and effective use in research and development.

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